molecular formula C9H7BFNO2 B1304976 2-Fluoroquinoline-3-boronic acid CAS No. 745784-10-5

2-Fluoroquinoline-3-boronic acid

Cat. No.: B1304976
CAS No.: 745784-10-5
M. Wt: 190.97 g/mol
InChI Key: SAUJOURLTDSVOK-UHFFFAOYSA-N
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Description

2-Fluoroquinoline-3-boronic acid is a useful research compound. Its molecular formula is C9H7BFNO2 and its molecular weight is 190.97 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Biological Properties of Fluoroquinolones

Fluoroquinolones, a class of antibacterial agents derived from nalidixic acid (4-quinolone-3-carboxylates), were developed with the aim to synthesize more effective drugs. These compounds exhibit broad-spectrum activity against various organisms and have been pivotal in creating more potent antibacterial agents. The fluoroquinolone ciprofloxacin, for instance, is noted for its role in treating bacterial infections and as a bioterrorist weapon against anthrax (da Silva et al., 2003).

BODIPY-Based Functional Materials in Medical Diagnostics and Treatment

Boron dipyrrin (BODIPY) fluorophores have been extensively studied for their applications in medical diagnostics, antimicrobial activity, and the labeling of biomolecules. BODIPY's structural diversity and low toxicity make it an attractive candidate for drug micro- and nanocarrier modifications, aiming to enhance therapeutic effects, especially in cancer treatment. This highlights the potential of boron-based compounds in medical applications (Marfin et al., 2017).

Boronic Acid Drugs

Boronic acid compounds are gaining attention in drug discovery due to their unique properties, such as enhancing drug potency and improving pharmacokinetics. The FDA has approved several boronic acid drugs, underscoring their importance in therapeutic applications. This includes their role in the design and discovery of new drugs, where boronic acids contribute to the development of treatments for various conditions (Plescia & Moitessier, 2020).

Organic Light-Emitting Diodes (OLEDs) and Organic Optoelectronics

BODIPY-based materials have emerged as promising candidates in the field of organic optoelectronics, including their application in OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors for OLEDs demonstrate the versatility and potential of boronic acid-based compounds in developing metal-free infrared emitters and enhancing optoelectronic devices (Squeo & Pasini, 2020).

Mechanism of Action

While the specific mechanism of action for 2-Fluoroquinoline-3-boronic acid is not mentioned in the retrieved papers, boronic acids in general are known to form reversible covalent bonds with Lewis bases .

Safety and Hazards

2-Fluoroquinoline-3-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The use of boronic acids, including 2-Fluoroquinoline-3-boronic acid, in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .

Properties

IUPAC Name

(2-fluoroquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUJOURLTDSVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N=C1F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382549
Record name 2-Fluoroquinoline-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-10-5
Record name 2-Fluoroquinoline-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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